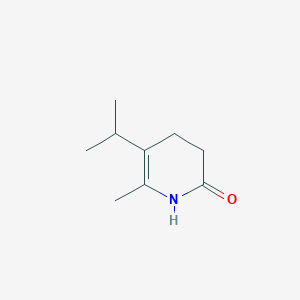

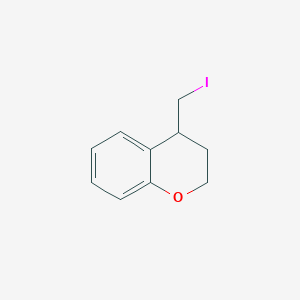

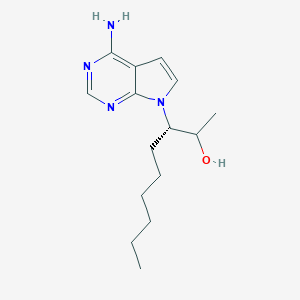

![molecular formula C7H10Cl2 B033627 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane CAS No. 19877-64-6](/img/structure/B33627.png)

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, also known as Tropinone, is a bicyclic organic compound with a chemical formula of C8H11Cl2. Tropinone is a precursor for the synthesis of various important pharmaceuticals, such as atropine, scopolamine, and cocaine.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is related to its ability to inhibit acetylcholine receptors in the central and peripheral nervous system. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are antagonists of the muscarinic acetylcholine receptor. Cocaine, on the other hand, inhibits the reuptake of dopamine, a neurotransmitter that is involved in the reward system of the brain.

Biochemical and Physiological Effects:

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has various biochemical and physiological effects on the human body. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, can cause dry mouth, blurred vision, and increased heart rate. Cocaine, on the other hand, can cause euphoria, increased energy, and decreased appetite. However, it is important to note that 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself is not used as a drug and its effects have not been extensively studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has several advantages for lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized using simple chemical reactions. However, 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is a highly reactive compound and requires careful handling. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.

Direcciones Futuras

There are several future directions for research on 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. One area of research is the development of new pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. Another area of research is the study of the biochemical and physiological effects of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself. Additionally, further research is needed to understand the mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives. Finally, research is needed to develop new synthesis methods for 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives that are more efficient and environmentally friendly.

Métodos De Síntesis

The synthesis of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane involves the condensation of acetone and methylamine, followed by a series of chemical reactions. The first step involves the formation of an imine intermediate, which is then reduced to form a secondary amine. The secondary amine is then cyclized to form the bicyclic structure of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. The final step involves the chlorination of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane to form 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane.

Aplicaciones Científicas De Investigación

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has been widely used in scientific research for the synthesis of various pharmaceuticals. Atropine and scopolamine, two important pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are used to treat a variety of medical conditions such as motion sickness, gastrointestinal disorders, and bradycardia. Cocaine, another derivative of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, is a potent stimulant drug that is highly addictive.

Propiedades

Número CAS |

19877-64-6 |

|---|---|

Nombre del producto |

2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane |

Fórmula molecular |

C7H10Cl2 |

Peso molecular |

165.06 g/mol |

Nombre IUPAC |

2,3-dichloro-5,5-dimethylbicyclo[2.1.0]pentane |

InChI |

InChI=1S/C7H10Cl2/c1-7(2)3-4(7)6(9)5(3)8/h3-6H,1-2H3 |

Clave InChI |

OSHLAKNOBUAJGT-UHFFFAOYSA-N |

SMILES |

CC1(C2C1C(C2Cl)Cl)C |

SMILES canónico |

CC1(C2C1C(C2Cl)Cl)C |

Sinónimos |

Bicyclo[2.1.0]pentane, 2,3-dichloro-5,5-dimethyl-, endo,endo- (8CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

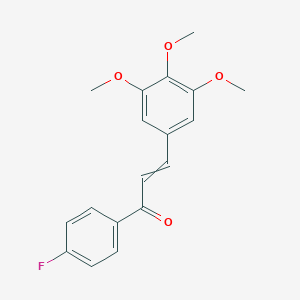

![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)

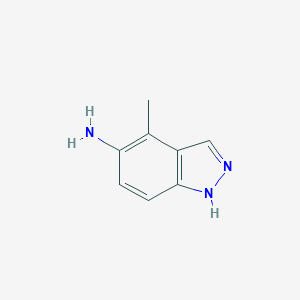

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)